4,5-Dimethoxyphthalaldehyde
Overview
Description
4,5-Dimethoxyphthalaldehyde is a chemical compound with the formula C10H10O4 . It is also known by other names such as 1,2-Benzenedicarboxaldehyde, 4,5-dimethoxy-, NSC319475, SCHEMBL5698339, DTXSID80317623, BCP17175, ZINC1572116, AKOS022505704, and 4,5-DIMETHOXYBENZENE-1,2-DICARBALDEHYDE . It is a fluorescent derivative of the natural compound caffeic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dimethoxyphthalaldehyde include a molecular weight of 194.18 g/mol, an exact mass of 194.05790880 g/mol, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, a topological polar surface area of 52.6, a heavy atom count of 14, and a complexity of 182 .
Scientific Research Applications
Environmental Monitoring
A novel fluorescent probe, 4,5-dimethoxyphthalaldehyde (M2OPA), has been synthesized for the sensitive determination of ammonium in environmental waters. M2OPA, with its enhanced fluorescent intensity and rapid reaction compared to traditional probes, is used in conjunction with a hand-held portable laser diode fluorometer, improving the capability for in-field ammonium detection in environmental studies (Zhang et al., 2018).
Liquid Crystal Technology
4,5-Dimethoxyphthalaldehyde derivatives have been synthesized and explored for their liquid-crystalline properties. The study focuses on understanding how flexible spacer rotational processes in the molecular structure affect the liquid crystal behavior of these compounds. This research contributes to the development of advanced materials in liquid crystal displays and other optoelectronic applications (Tavares et al., 2016).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of 4,5-dimethoxyphthalaldehyde have been studied for potential antimicrobial properties. Molecular docking analysis suggests that these compounds could act as active antimicrobial drugs, expanding the scope of treatments available for various infections (Sharma et al., 2022).
Materials Science
Research in materials science has leveraged 4,5-dimethoxyphthalaldehyde derivatives for the inhibition of mild steel corrosion. These compounds have been identified as effective inhibitors in acidic solutions, highlighting their potential in corrosion protection technologies (Chafiq et al., 2020).
Optoelectronics
The nonlinear optical properties of certain 4,5-dimethoxyphthalaldehyde derivatives have been studied for their potential applications in optoelectronics and photonics. These materials exhibit properties such as nonlinear refractive index and absorption coefficient, which are critical for the development of optical devices (Sreenath et al., 2018).
Biochemistry
In biochemistry, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photocaging group, a derivative of 4,5-dimethoxyphthalaldehyde, is used for spatiotemporal control of chemical and biological processes. This application is particularly useful in the study and manipulation of small biomolecules, peptides, oligonucleotides, and proteins (Rakauskaitė et al., 2021).
Chemical Stability in Energy Storage
In energy storage, derivatives of 4,5-dimethoxyphthalaldehyde have been investigated for their role in enhancing the chemical stability of catholytes in non-aqueous redox flow batteries. This research is crucial for improving the durability and efficiency of energy storage systems (Zhang et al., 2017).
properties
IUPAC Name |
4,5-dimethoxyphthalaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWVJRSBQCVFHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317623 | |
Record name | 4,5-dimethoxyphthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxyphthalaldehyde | |
CAS RN |
43073-12-7 | |
Record name | NSC319475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dimethoxyphthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethylphthalanhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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